Sulfo-Cy5.5 Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

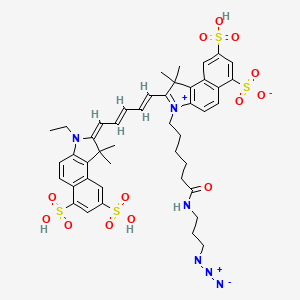

3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N6O13S4/c1-6-49-34-19-17-30-32(24-28(64(52,53)54)26-36(30)66(58,59)60)41(34)43(2,3)38(49)14-9-7-10-15-39-44(4,5)42-33-25-29(65(55,56)57)27-37(67(61,62)63)31(33)18-20-35(42)50(39)23-12-8-11-16-40(51)46-21-13-22-47-48-45/h7,9-10,14-15,17-20,24-27H,6,8,11-13,16,21-23H2,1-5H3,(H4-,46,51,52,53,54,55,56,57,58,59,60,61,62,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFSLMCVGRFHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N6O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, bright fluorescence, and a bioorthogonal azide group, make it ideal for the precise labeling and tracking of biomolecules in complex biological systems. This guide provides an in-depth overview of this compound, its chemical and spectral characteristics, detailed experimental protocols for its use, and a visual representation of a key experimental workflow.

Core Properties and Chemical Information

This compound is a derivative of the cyanine dye Cy5.5, modified with sulfonate groups to enhance its hydrophilicity and an azide moiety for bioorthogonal conjugation. The sulfonate groups minimize non-specific binding and aggregation in aqueous environments, making it particularly suitable for labeling sensitive biomolecules like proteins and nucleic acids.[1][2] The azide group allows for its specific covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," a highly efficient and specific set of reactions.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C44H50N6O13S4 | [5] |

| Molecular Weight | 999.16 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Storage | -20°C, protected from light | |

| Purity | >96% |

Spectral Characteristics

The fluorescence of this compound lies in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a high signal-to-noise ratio and allowing for deep tissue penetration.

Table 2: Spectral Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~673-678 nm | |

| Emission Maximum (λem) | ~694-707 nm | |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.18 |

Experimental Protocols

The primary application of this compound is in the labeling of biomolecules through click chemistry. This can be achieved through two main strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., TBTA or BTTAA)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of the copper ligand in DMSO/t-BuOH.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the appropriate buffer.

-

Add this compound to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.

-

Premix the CuSO4 and ligand solutions. Add this mixture to the reaction tube.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm and using the Beer-Lambert law.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to contain an azide group, followed by imaging. This method is copper-free and thus suitable for live-cell applications.

Materials:

-

Cells of interest

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

-

Cyclooctyne-functionalized imaging probe (e.g., DBCO-Sulfo-Cy5.5)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with the azide-modified sugar precursor (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-48 hours. This allows the cells to metabolically incorporate the azido sugar into their cell surface glycans.

-

-

Labeling with Sulfo-Cy5.5:

-

Wash the cells twice with warm PBS to remove any unincorporated azido sugar.

-

Prepare a solution of this compound (or a cyclooctyne-modified dye if the cells are azide-labeled) in serum-free cell culture medium (e.g., 5-10 µM).

-

Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove the unbound dye.

-

Replace the PBS with fresh, pre-warmed cell culture medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5.5 channel (e.g., excitation at ~640 nm and emission at ~700 nm).

-

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the metabolic labeling and subsequent imaging of cell surface glycans using this compound in a strain-promoted click chemistry reaction.

Applications in Research and Drug Development

The versatility of this compound has led to its adoption in a wide range of applications:

-

Proteomics: Identification and quantification of newly synthesized proteins.

-

Glycobiology: Imaging and tracking of glycans in live cells and organisms like zebrafish.

-

Drug Delivery: Development of targeted drug delivery systems by conjugating this compound to drug carriers for in vivo tracking.

-

High-Resolution Imaging: Super-resolution microscopy techniques to visualize cellular structures with unprecedented detail.

-

Flow Cytometry: Quantification and sorting of labeled cells based on their fluorescence intensity.

References

Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of Sulfo-Cy5.5 Azide, a water-soluble, near-infrared fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental protocols for its application in bioconjugation, and visual representations of its chemical reactivity and experimental workflows.

Core Chemical Properties

This compound is a highly hydrophilic and water-soluble fluorescent dye, making it an ideal candidate for labeling sensitive biological molecules such as proteins, peptides, and oligonucleotides in aqueous environments.[1][2][3] Its four sulfo groups impart a negative charge, which helps to minimize non-specific binding to biomolecules.[1][4] The azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources. It is important to note that slight variations in values may exist between different suppliers due to differences in measurement conditions and the salt form of the compound.

| Property | Value | References |

| Molecular Formula | C₄₄H₅₀N₆O₁₃S₄ | |

| Molecular Weight | ~999.16 g/mol | |

| Excitation Maximum (λex) | 673 - 678 nm | |

| Emission Maximum (λem) | 694 - 707 nm | |

| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols: Protein Labeling via Click Chemistry

This compound is predominantly used for the fluorescent labeling of alkyne-modified biomolecules. Below is a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Purification resin or column for removing excess dye (e.g., size-exclusion chromatography)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in a suitable reaction buffer.

-

Add the this compound stock solution to the protein solution. A 2-5 molar excess of the dye over the protein is a good starting point.

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the protein-dye mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column or using a suitable purification resin.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5.5 (around 675 nm).

-

Store the labeled protein at 4°C or -20°C, protected from light.

-

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Caption: CuAAC reaction of this compound with an alkyne-modified protein.

Experimental Workflow for Protein Labeling

Caption: Workflow for fluorescently labeling a protein with this compound.

References

Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, intense fluorescence, and a bioorthogonal azide handle, make it ideal for the precise labeling and tracking of biomolecules. This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation.

Core Properties and Structure

This compound belongs to the cyanine dye family, known for their high molar extinction coefficients and photostability. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart excellent water solubility, a critical feature for bioconjugation reactions in aqueous environments without the need for organic co-solvents.[1][2] The "Cy5.5" designation refers to its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[1][3] The key functional group is the azide (-N3), which allows for its participation in highly specific and efficient "click chemistry" reactions.[4]

Chemical Structure and Formula:

The chemical formula for this compound is C44H50N6O13S4, and its molecular weight is approximately 999.16 g/mol .

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C44H50N6O13S4 | |

| Molecular Weight | 999.16 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Purity | >90% (typical) | |

| Storage Conditions | -20°C, protected from light |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~673-678 nm | |

| Emission Maximum (λem) | ~694-707 nm | |

| Molar Extinction Coefficient | ~190,000 cm-1M-1 |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules via click chemistry. This bioorthogonal reaction involves the specific and efficient coupling of the azide group on the dye with an alkyne-functionalized biomolecule. The two main types of click chemistry reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Detailed Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol provides a general framework for the copper-catalyzed click chemistry labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Note: Avoid buffers containing primary amines like Tris.

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

-

Copper chelating ligand solution (e.g., 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Nuclease-free water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh a 50 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Alkyne-modified protein (e.g., 1 mg at 2-10 mg/mL in PBS)

-

This compound stock solution (use a 5 to 20-fold molar excess over the protein)

-

THPTA solution (to a final concentration of 1-5 mM)

-

CuSO4 solution (to a final concentration of 0.1-1 mM)

-

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

Gently vortex the tube to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other reaction components by size-exclusion chromatography.

-

Equilibrate a Sephadex G-25 column with PBS.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS. The brightly colored, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).

-

Analyze the labeled protein by SDS-PAGE to confirm conjugation and purity. The labeled protein should show a fluorescent band at the expected molecular weight.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

Caption: Core Structure and Key Properties of this compound.

Caption: Experimental Workflow for Labeling Biomolecules with this compound.

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable reagent in a wide range of applications for researchers, scientists, and drug development professionals:

-

Fluorescence Microscopy and Cellular Imaging: Its far-red emission is ideal for high-contrast imaging of cells and tissues with minimal autofluorescence, enabling the visualization of labeled proteins, glycans, or nucleic acids within their native cellular environment.

-

In Vivo Imaging: The long-wavelength excitation and emission of Sulfo-Cy5.5 allow for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models to track the biodistribution of labeled drugs or biomolecules.

-

Flow Cytometry: The bright fluorescence of Sulfo-Cy5.5 provides a strong signal for the detection and quantification of labeled cells or subcellular components.

-

Drug Discovery and Development: this compound can be used to fluorescently tag small molecule drug candidates, allowing for the study of their uptake, localization, and target engagement within cells. This is particularly useful in the development of targeted therapies and antibody-drug conjugates.

-

Proteomics and Glycomics: By metabolically incorporating alkyne-modified sugars or amino acids, researchers can use this compound to specifically label and identify newly synthesized proteins or glycans, providing insights into cellular metabolism and disease states.

References

Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide to its Fluorescence Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical properties of Sulfo-Cy5.5 azide, a water-soluble, far-red fluorescent dye. Designed for high-performance applications, this guide offers a consolidated summary of its spectral characteristics, detailed experimental protocols for its use, and visual representations of key processes to support your research and development endeavors.

Core Photophysical Properties of this compound

This compound is a member of the cyanine dye family, known for its high molar extinction coefficient and strong fluorescence emission in the near-infrared (NIR) region of the spectrum.[1][2][3] The presence of four sulfo groups imparts excellent water solubility and minimizes non-specific binding by creating a net negative charge.[1][3] These characteristics make it an ideal candidate for labeling biomolecules in aqueous environments.

The azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to cyclooctyne-modified molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

The quantitative photophysical data for this compound, as compiled from various sources, are summarized in the table below. It is important to note that slight variations in the excitation and emission maxima may be observed depending on the solvent environment and the specific instrumentation used for measurement.

| Photophysical Property | Reported Value |

| Excitation Maximum (λex) | ~673 - 678 nm |

| Emission Maximum (λem) | ~694 - 707 nm |

| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ |

| Stokes Shift | ~19 - 34 nm |

| Solubility | Good in water, DMF, and DMSO |

Experimental Protocols

Measurement of Fluorescence Spectrum

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as water or DMSO.

-

Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This is to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 694 nm).

-

Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).

-

The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the covalent labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of THPTA in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound solution.

-

Add the THPTA solution to the CuSO₄ solution and mix well. This ligand stabilizes the Cu(I) oxidation state.

-

Add the CuSO₄/THPTA mixture to the protein-dye solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of reactants should be optimized for each specific protein.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~675 nm).

-

Visualizations

The following diagrams illustrate the fundamental process of fluorescence and a typical experimental workflow for using this compound.

References

An In-depth Technical Guide to Sulfo-Cy5.5 Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research and drug development. Its utility stems from the presence of an azide functional group, which allows for its covalent attachment to other molecules via "click chemistry." This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of biomolecules in complex environments, including within living cells. The sulfonate groups on the cyanine dye core enhance its water solubility, minimizing aggregation and non-specific binding, which is particularly advantageous for labeling sensitive proteins and for applications in aqueous buffers.

This guide provides a comprehensive overview of the spectral properties of this compound, detailed protocols for its use in common bioconjugation techniques, and a visualization of a typical experimental workflow for protein labeling and analysis.

Core Properties of this compound

The spectral properties of this compound are critical for designing fluorescence-based experiments. As a far-red dye, it offers the advantage of reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio. It is important to note that the exact excitation and emission maxima can vary slightly depending on the supplier and the local chemical environment (e.g., solvent polarity).

Spectral and Physicochemical Data

The quantitative data for this compound are summarized in the table below. Data from multiple suppliers are included to provide a comprehensive overview.

| Property | Value (Source A)[1] | Value (Source B)[2] | Value (Source C)[3] |

| Excitation Maximum (λex) | 678 nm | 673 nm | ~675 nm |

| Emission Maximum (λem) | 694 nm | 707 nm | ~694 nm |

| Molar Extinction Coeff. | 190,000 cm⁻¹M⁻¹ | Not Specified | Not Specified |

| Molecular Weight | 999.2 g/mol | Not Specified | 1102.43 g/mol |

| Solubility | Water, DMSO, DMF | Not Specified | Not Specified |

Experimental Protocols

This compound is primarily used in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly whether the presence of a copper catalyst is permissible.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

CuAAC is a highly efficient reaction for conjugating this compound to a protein that has been metabolically or chemically modified to contain a terminal alkyne group. This protocol is adapted for labeling a protein lysate.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL) in an appropriate buffer

-

This compound

-

100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water

-

20 mM Copper(II) Sulfate (CuSO₄) in water

-

300 mM Sodium Ascorbate in water (prepare fresh)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol and/or Chloroform for protein precipitation

-

1.5 mL microcentrifuge tubes

Methodology:

-

Prepare the Reaction Cocktail: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. The volumes below are for a final reaction volume of 200 µL.

-

50 µL of alkyne-modified protein lysate

-

100 µL of PBS buffer

-

4 µL of 1 mM this compound in DMSO or water (final concentration: 20 µM, can be optimized)

-

-

Add Copper and Ligand:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiate the Reaction:

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.

-

Vortex the tube briefly to ensure thorough mixing.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

-

Incubate at room temperature for 30-60 minutes.

-

-

Protein Precipitation (to remove unreacted dye):

-

Add 600 µL of methanol to the 200 µL reaction mixture and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of deionized water and vortex. .

-

Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface of the aqueous and organic layers.

-

Carefully remove the upper aqueous layer.

-

Add another 450 µL of methanol, vortex, and centrifuge again for 5 minutes.

-

Carefully remove and discard the supernatant.

-

-

Sample Preparation for Analysis:

-

Air-dry the protein pellet for at least 15 minutes.

-

The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in living systems where copper toxicity is a concern. This protocol outlines the labeling of cell surface proteins that have been modified to express a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Adherent mammalian cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., azido sugar for glycosylation analysis).

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Methodology:

-

Prepare Staining Solution: Dilute a stock solution of this compound in HBSS to the desired final concentration (typically 5-25 µM).

-

Cell Preparation:

-

Wash the cells once with pre-warmed PBS to remove residual culture medium.

-

-

Labeling Reaction:

-

Replace the PBS with the this compound staining solution.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS to remove any unreacted dye.

-

-

Fixation and Permeabilization (Optional):

-

If intracellular structures are to be co-stained, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

-

Counterstaining and Mounting:

-

If desired, incubate with a nuclear counterstain like DAPI.

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm) and any other fluorophores used.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the chemical principles and a typical experimental workflow involving this compound.

References

Sulfo-Cy5.5 Azide: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5.5 Azide, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document details the quantum yield and extinction coefficient of this versatile fluorophore, outlines the experimental protocols for their determination, and illustrates its application in bioorthogonal chemistry.

Core Photophysical Properties

This compound is a member of the cyanine dye family, known for its exceptional brightness and photostability. Its key photophysical parameters are summarized below, with values collated from various suppliers and related compounds to provide a representative range. The presence of sulfo-groups enhances its water solubility, making it an ideal candidate for labeling biological molecules in aqueous environments with minimal non-specific binding.[1]

| Property | Value | Source |

| Quantum Yield (Φ) | 0.18 - 0.21 | BOC Sciences[], Lumiprobe (for Sulfo-Cy5.5 carboxylic acid)[3] |

| Molar Extinction Coefficient (ε) | 195,000 - 250,000 M⁻¹cm⁻¹ | BroadPharm (for Sulfo-Cy5.5 carboxylic acid)[4], BOC Sciences[] |

| Excitation Maximum (λex) | ~673 - 678 nm | MedchemExpress.com, BOC Sciences |

| Emission Maximum (λem) | ~691 - 707 nm | Lumiprobe (for Sulfo-Cy5.5 carboxylic acid), MedchemExpress.com |

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined spectrophotometrically using the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., water, DMSO, or DMF) with a precisely known concentration.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) using a UV-Vis spectrophotometer. A blank measurement using the solvent alone is performed to zero the instrument.

-

Data Analysis: A plot of absorbance versus concentration is generated. The data should yield a straight line that passes through the origin.

-

Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the absorbance vs. concentration plot is equal to ε × l.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and spectral properties that overlap with this compound is chosen.

-

Solution Preparation: A series of dilutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer at the same excitation wavelength used for the absorbance measurements. It is critical to keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

-

Graphical Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard (if different).

-

References

A Technical Guide to Cyanine Dyes for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Cyanine dyes have become indispensable tools in modern biological and biomedical research, offering a versatile platform for fluorescently labeling and visualizing a wide array of biomolecules and cellular processes. Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a range of applications, from high-resolution microscopy to in vivo imaging. This guide provides an in-depth overview of cyanine dyes, their properties, and their application in biological imaging, complete with detailed experimental protocols and visual workflows.

The Core of Cyanine Dyes: Structure and Properties

Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][2] The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; a longer chain results in a shift towards longer wavelengths, moving from the visible to the near-infrared (NIR) spectrum.[3][] This structural tunability allows for the creation of a series of dyes (e.g., Cy3, Cy5, Cy7) with distinct spectral characteristics, enabling multicolor imaging applications.[5]

Key advantages of cyanine dyes over traditional fluorophores like fluorescein and rhodamine include their higher molar extinction coefficients, leading to brighter signals, and greater photostability, which is crucial for long-term imaging experiments. Furthermore, the availability of reactive derivatives, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitates the covalent labeling of various biomolecules, including proteins, antibodies, and nucleic acids.

Classification of Cyanine Dyes

Cyanine dyes can be broadly classified based on their core structure and solubility:

-

Non-sulfonated Cyanine Dyes: These dyes are generally soluble in organic solvents and are suitable for labeling biomolecules in non-aqueous environments or for applications where membrane permeability is desired.

-

Sulfonated Cyanine Dyes: The addition of sulfonate groups significantly increases the water solubility of cyanine dyes, making them ideal for labeling proteins and other biomolecules in aqueous buffers. This modification also reduces dye aggregation, which can lead to fluorescence quenching.

Photophysical Properties

The selection of a cyanine dye for a specific application is primarily guided by its photophysical properties. The following tables summarize the key quantitative data for some of the most commonly used cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.09 |

| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.15 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20-0.30 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |

| Cy7 | ~747 | ~776 | ~250,000 | ~0.28 |

| Sulfo-Cy7 | ~750 | ~773 | ~199,000 | ~0.13 |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Key Applications and Experimental Protocols

The versatility of cyanine dyes has led to their widespread adoption in numerous biological imaging techniques. This section details the methodologies for some of the most common applications.

Labeling of Proteins with Cyanine NHS Esters

This protocol outlines the general procedure for labeling proteins with amine-reactive cyanine NHS esters.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Cyanine NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Prepare the Dye Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A molar excess of the dye (typically 5-15 fold) is used.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

-

Characterization of the Conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining of Cells

This protocol describes a general workflow for indirect immunofluorescence staining of cultured cells using cyanine dye-conjugated secondary antibodies.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody

-

Cyanine dye-conjugated secondary antibody

-

Mounting medium with an antifade reagent

-

DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Fixation:

-

Wash the cells briefly with PBS.

-

Fix the cells with fixation buffer for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Incubate with DAPI for nuclear staining.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the cyanine dye and DAPI.

In Vivo Imaging in Mice

Cyanine dyes, particularly those in the near-infrared (NIR) spectrum (e.g., Cy5.5, Cy7, Cy7.5), are well-suited for in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence.

Materials:

-

Nude mice

-

Cyanine dye-labeled biomolecule or drug

-

DMSO or other suitable solvent

-

In vivo imaging system

Procedure:

-

Preparation of Labeled Agent: Prepare the cyanine dye-conjugated molecule as described in section 2.1.

-

Animal Preparation: Anesthetize the nude mouse according to approved animal protocols.

-

Injection: Dilute the labeled agent in a suitable vehicle (e.g., DMSO/saline). Inject a defined volume (e.g., 200 µL) into the tail vein of the mouse. The optimal dosage needs to be determined empirically.

-

Imaging:

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

Acquire images at various time points post-injection to monitor the biodistribution and accumulation of the labeled agent. The imaging parameters (excitation/emission filters, exposure time) should be optimized for the specific cyanine dye used.

-

-

Ex Vivo Analysis (Optional): After the final in vivo imaging time point, organs can be dissected, fixed, and sectioned for microscopic analysis to confirm the localization of the fluorescent signal.

Advanced Applications and Signaling Pathways

Cyanine dyes are instrumental in studying dynamic cellular processes and signaling pathways.

Monitoring Apoptosis with Annexin V

Apoptosis, or programmed cell death, is characterized by the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a protein with a high affinity for PS, can be conjugated to cyanine dyes to detect apoptotic cells.

Principle: In early apoptosis, the cell membrane remains intact, but PS is flipped to the outer leaflet. Cyanine-labeled Annexin V binds to this exposed PS, allowing for the identification of apoptotic cells. Co-staining with a membrane-impermeant DNA dye like propidium iodide (PI) can distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Förster Resonance Energy Transfer (FRET) Imaging

FRET is a powerful technique for studying molecular interactions and conformational changes. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The Cy3 and Cy5 pair is a classic combination for FRET experiments due to their significant spectral overlap.

Principle: When a Cy3-labeled molecule and a Cy5-labeled molecule are in close proximity (typically 1-10 nm), excitation of Cy3 can lead to the emission of light from Cy5. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler."

Tracking Receptor Internalization

Cyanine dyes can be conjugated to ligands to study receptor-mediated endocytosis. Upon binding to its receptor on the cell surface, the ligand-dye conjugate is internalized, allowing for the visualization of the trafficking of the receptor-ligand complex through the endocytic pathway.

Calcium Imaging

While traditional calcium indicators are not cyanine-based, the principles of designing fluorescent probes can be applied to develop cyanine-based calcium sensors. These would offer the advantages of longer wavelength excitation and emission, reducing phototoxicity and background fluorescence.

Principle: A cyanine dye could be synthetically modified to incorporate a calcium-chelating moiety, such as BAPTA. Upon binding to calcium, a conformational change in the chelator would alter the electronic environment of the cyanine fluorophore, leading to a change in its fluorescence intensity or spectral properties.

Conclusion

Cyanine dyes represent a powerful and adaptable class of fluorophores that have significantly advanced the field of biological imaging. Their bright, stable, and tunable fluorescence, coupled with the ease of conjugation to biomolecules, makes them suitable for a vast range of applications, from fundamental cell biology to preclinical drug development. By understanding their core properties and mastering the experimental protocols for their use, researchers can effectively harness the potential of cyanine dyes to illuminate the intricate workings of biological systems.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. interchim.fr [interchim.fr]

Sulfo-Cy5.5 Azide: A Technical Guide for Labeling Sensitive Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5.5 Azide, a superior far-red fluorescent probe for the precise labeling of sensitive biological molecules. This document details the dye's intrinsic properties, provides validated experimental protocols for its use in bioconjugation, and illustrates key experimental workflows, empowering researchers to effectively integrate this powerful tool into their studies.

Introduction to this compound

This compound is a water-soluble, sulfonated cyanine dye functionalized with an azide group.[1] This modification makes it an ideal reagent for bioorthogonal "click chemistry" reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Its far-red spectral properties, characterized by excitation and emission maxima in the near-infrared (NIR) window, minimize background autofluorescence from biological samples, enabling high signal-to-noise ratios in complex environments.[3] The enhanced water solubility imparted by the sulfo groups allows for labeling reactions to be performed in aqueous buffers, preserving the native conformation and function of sensitive biomolecules such as proteins, antibodies, and nucleic acids.[4]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its inherent chemical and physical characteristics. This compound exhibits a favorable combination of properties that make it a robust tool for a variety of fluorescence-based applications.

| Property | Value | Reference(s) |

| Molecular Weight | ~999.16 g/mol | [2] |

| Excitation Maximum (λex) | ~675 - 678 nm | |

| Emission Maximum (λem) | ~694 nm | |

| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ at 678 nm | |

| Quantum Yield | ~0.21 | |

| Solubility | High in water and polar organic solvents (DMSO, DMF) | |

| Reactive Group | Azide (-N₃) |

Experimental Protocols

The following sections provide detailed methodologies for the covalent labeling of various biomolecules with this compound using click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a terminal alkyne functionality with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification resin (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Alkyne-modified protein (final concentration 1-10 mg/mL).

-

This compound (a 5-20 fold molar excess over the protein). The optimal ratio should be determined empirically.

-

Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.

-

-

Gently mix the contents of the tube.

-

-

Initiation and Incubation:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting spin column) or another appropriate purification method such as affinity chromatography if a tag is present on the protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the protein at 280 nm and the absorbance of Sulfo-Cy5.5 at its maximum absorption wavelength (~678 nm). The optimal DOL for most antibodies is typically between 2 and 10.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Oligonucleotides

This protocol outlines the copper-free labeling of an oligonucleotide modified with a dibenzocyclooctyne (DBCO) group.

Materials:

-

DBCO-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE))

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the DBCO-modified oligonucleotide to a final concentration of 100-500 µM.

-

Add this compound to the oligonucleotide solution at a 1.5 to 5-fold molar excess.

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight, protected from light.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ion-pair reversed-phase HPLC or denaturing PAGE.

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the labeled oligonucleotide using techniques like mass spectrometry and UV-Vis spectroscopy.

-

Experimental Workflows and Visualizations

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is a key reagent.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and drug development applications.

-

In Vivo Imaging: The far-red emission of Sulfo-Cy5.5 minimizes tissue autofluorescence, enabling deep-tissue imaging with enhanced clarity. This is particularly advantageous for non-invasive monitoring of biological processes and the biodistribution of labeled therapeutics in animal models.

-

Flow Cytometry: The brightness of Sulfo-Cy5.5 allows for the clear identification and sorting of labeled cell populations.

-

Fluorescence Microscopy: Its high photostability is beneficial for long-term imaging experiments, including live-cell imaging and super-resolution microscopy, where intense and prolonged laser excitation is often required.

-

Protein and Nucleic Acid Labeling: The mild reaction conditions of click chemistry, especially SPAAC, are ideal for labeling delicate biomolecules without compromising their biological activity.

Conclusion

This compound stands out as a premier fluorescent probe for the labeling of sensitive biomolecules. Its excellent water solubility, far-red spectral properties, and compatibility with bioorthogonal click chemistry provide researchers with a robust and versatile tool for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

A Comprehensive Technical Guide to Sulfo-Cy5.5 Azide: Storage, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on the storage, stability, and handling of Sulfo-Cy5.5 Azide, a water-soluble fluorescent dye crucial for a variety of labeling applications in research and drug development. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable, reproducible results.

Core Properties and Applications

This compound is a near-infrared (NIR) fluorescent dye featuring an azide functional group.[1] Its high water solubility, facilitated by the presence of sulfo groups, makes it an ideal candidate for labeling biomolecules such as peptides, proteins, and oligonucleotides in aqueous environments with minimal non-specific binding.[1][2][3] The azide group allows for its conjugation to molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4] This dye is spectrally similar to Alexa Fluor® 680 and DyLight 680™.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data regarding the storage and properties of this compound.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Additional Precautions |

| Solid | -20°C | Up to 24 months | Protect from light, desiccate. |

| In Solvent | -80°C | Up to 6 months | Protect from light. |

| -20°C | Up to 1 month | Protect from light. | |

| Shipping | Ambient | Up to 3 weeks | Transportation at room temperature is acceptable. |

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~673-678 nm |

| Emission Maximum (λem) | ~691-707 nm |

| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 L⋅mol⁻¹⋅cm⁻¹ |

| Molecular Formula | C₄₄H₅₀N₆O₁₃S₄ |

| Molecular Weight | ~999.16 g/mol |

| Solubility | Water, DMSO, DMF |

| Purity (HPLC) | ≥ 90-96% |

| Appearance | Purple to purplish-red or dark blue solid/powder |

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general methodology for the use of this compound in a typical click chemistry labeling reaction.

Preparation of Stock Solutions

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Add a suitable anhydrous solvent such as DMSO or DMF to the vial to achieve a desired stock concentration, typically in the range of 1-10 mM. To enhance solubility, the solution can be warmed to 37°C or briefly sonicated.

-

Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.

General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of a protein containing an alkyne group with this compound.

-

Protein Preparation: Prepare the alkyne-modified protein in a suitable buffer. The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Add the copper(I) catalyst. This is typically generated in situ by adding a copper(II) sulfate solution and a reducing agent like sodium ascorbate.

-

A copper ligand, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted dye and other reaction components from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).

Stability Profile

-

pH Stability: Cyanine dyes, including Cy5.5 derivatives, are generally stable in a pH range of 4 to 10. However, they can be unstable under very basic conditions (pH > 8).

-

Light Sensitivity: As with most fluorescent dyes, prolonged exposure to light should be avoided to prevent photobleaching. All storage and experimental steps should be performed with protection from light.

-

Freeze-Thaw Cycles: To maintain the integrity of the reagent, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Visualizing Experimental Workflows

The following diagrams illustrate the structure of this compound and a typical experimental workflow for protein labeling.

Caption: Chemical structure of this compound.

Caption: Workflow for protein labeling with this compound.

References

Sulfo-Cy5.5 Azide: A Technical Guide to Purity and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality control standards for Sulfo-Cy5.5 Azide, a water-soluble, far-red fluorescent probe essential for a variety of bioconjugation applications in research and drug development. Understanding and verifying the quality of this reagent is critical for generating reliable and reproducible experimental results.

Introduction to this compound

This compound is a highly versatile fluorescent dye belonging to the cyanine family. Its key features include high water solubility, a large extinction coefficient, and a fluorescent emission in the far-red region of the spectrum (excitation maximum ~673-678 nm, emission maximum ~694-707 nm)[1][2][3]. The presence of sulfonate groups enhances its hydrophilicity, minimizing non-specific binding in aqueous environments, a crucial attribute for biological assays[2][4]. The azide functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These bioorthogonal reactions are highly specific and efficient, making this compound an ideal tool for labeling proteins, peptides, nucleic acids, and other biomolecules.

Quality Control Standards and Data

The quality and purity of this compound are paramount for its successful application. Reputable suppliers typically provide a certificate of analysis with key quality control data. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.

| Property | Typical Value | Reference |

| Molecular Formula | C44H50N6O13S4 | |

| Molecular Weight | ~999.16 g/mol | |

| Excitation Maximum (λex) | 673 - 678 nm | |

| Emission Maximum (λem) | 694 - 707 nm | |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |

| Purity (by HPLC) | ≥90% or ≥95% | |

| Solubility | Water, DMSO, DMF | |

| Appearance | Dark blue or green solid | |

| Storage Conditions | -20°C, protected from light |

Purity Assessment

Purity is a critical parameter that directly impacts the labeling efficiency and the potential for off-target effects. The industry standard for the purity of this compound is typically ≥95%, as determined by HPLC.

| Analytical Method | Typical Specification | Purpose |

| HPLC | ≥95% | Quantifies the purity of the dye and detects the presence of impurities. |

| Mass Spectrometry | Conforms to the expected molecular weight | Confirms the identity of the compound. |

| ¹H NMR | Conforms to the expected structure | Verifies the chemical structure of the dye. |

Experimental Protocols for Quality Control

Detailed below are representative protocols for the key analytical methods used in the quality control of this compound. These protocols are based on standard practices for the analysis of fluorescent dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the dye by separating it from any unreacted starting materials, byproducts, or degradation products. A reversed-phase HPLC method is typically employed.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (e.g., 675 nm) and at a lower wavelength (e.g., 254 nm) to detect non-chromophoric impurities.

-

Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight. Electrospray ionization (ESI) is a common technique for this type of analysis.

Protocol:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the dye (e.g., 10-50 µM) in a suitable solvent such as acetonitrile or methanol/water.

-

Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Both positive and negative ion modes can be used, though negative mode is often preferred for sulfonated compounds.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 200-1500 m/z).

-

Analysis: The observed molecular weight should correspond to the theoretical molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The resulting spectrum provides a unique fingerprint of the molecule.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 1-5 mg of the dye in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis: The chemical shifts, integration, and coupling patterns of the observed protons should be consistent with the known structure of this compound.

Application-Specific Quality Control: Click Chemistry

The ultimate test of this compound quality is its performance in its intended application. A small-scale click chemistry reaction can be performed to verify its reactivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is used to conjugate the dye to a molecule containing a terminal alkyne.

Protocol:

-

Reactants:

-

This compound (e.g., 1-5 molar equivalents relative to the alkyne).

-

Alkyne-containing molecule (e.g., a small molecule or a peptide).

-

Copper(II) sulfate (CuSO₄).

-

Sodium ascorbate.

-

A copper-chelating ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce cytotoxicity in biological applications.

-

-

Reaction: a. Dissolve the alkyne-containing molecule and this compound in a suitable buffer (e.g., PBS). b. In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand (if used). c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate. e. Incubate the reaction at room temperature for 1-2 hours.

-

Analysis: The reaction progress can be monitored by HPLC or LC-MS to observe the formation of the product and the consumption of the starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for live-cell labeling and other applications where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as DBCO or BCN.

Protocol:

-

Reactants:

-

This compound.

-

Cyclooctyne-functionalized molecule.

-

-

Reaction: a. Dissolve the reactants in a suitable buffer or cell culture medium. b. Mix the components and incubate at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.

-

Analysis: Monitor the reaction by HPLC, LC-MS, or, in the case of cellular labeling, by fluorescence microscopy.

Conclusion

The quality of this compound is a critical determinant of success in bioconjugation experiments. A thorough understanding and verification of its purity and identity through standard analytical techniques such as HPLC, MS, and NMR are essential. Researchers and drug development professionals should always source this reagent from reputable suppliers who provide comprehensive quality control documentation. By adhering to the principles and protocols outlined in this guide, users can ensure the reliability and reproducibility of their experimental outcomes, ultimately advancing their research and development goals.

References

Methodological & Application

Application Note: Sulfo-Cy5.5 Azide Protein Labeling via Copper-Free Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling biological molecules.[1][2] Its fluorescence in the NIR spectrum (~700 nm) is advantageous due to reduced autofluorescence from biological samples, enabling high signal-to-noise ratios in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

This application note details a robust protocol for labeling proteins with Sulfo-Cy5.5 Azide. The labeling strategy is based on a two-step "tag-and-modify" approach utilizing bioorthogonal chemistry.[3] this compound does not react directly with native proteins. Instead, the target protein must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the protein's primary amines (e.g., lysine residues) with a DBCO-NHS ester. The DBCO-modified protein is then specifically and efficiently labeled with this compound via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This catalyst-free reaction is highly efficient under physiological conditions and offers excellent specificity, making it ideal for conjugating sensitive biomolecules.

Quantitative Data Summary

The spectral properties of Sulfo-Cy5.5 make it suitable for detection with instruments equipped with 633 nm or 647 nm laser lines.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~673-678 nm | |